Product packaging for 4-[(2,2,2-Trifluoroethoxy)methyl]aniline(Cat. No.:CAS No. 923255-94-1)

4-[(2,2,2-Trifluoroethoxy)methyl]aniline

Cat. No.: B3019186
CAS No.: 923255-94-1
M. Wt: 205.18
InChI Key: PIGIRAKZYCRBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-[(2,2,2-Trifluoroethoxy)methyl]aniline is a useful research compound. Its molecular formula is C9H10F3NO and its molecular weight is 205.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F3NO B3019186 4-[(2,2,2-Trifluoroethoxy)methyl]aniline CAS No. 923255-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2,2-trifluoroethoxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)6-14-5-7-1-3-8(13)4-2-7/h1-4H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGIRAKZYCRBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4-[(2,2,2-Trifluoroethoxy)methyl]aniline

Established methods for the synthesis of this compound typically revolve around the use of trifluoroethanol as a key reagent and employ classical organic reactions such as nucleophilic substitution. The final step often involves the formation of a hydrochloride salt for stability and ease of handling.

A common strategy in the synthesis of fluorinated compounds is the introduction of the fluoroalkyl group via a precursor containing the desired moiety. In the case of this compound, 2,2,2-trifluoroethanol (B45653) is a critical building block. The synthesis often begins with a precursor aniline (B41778) that has a reactive group at the 4-position, which can then be reacted with a trifluoroethanol derivative.

One plausible precursor is 4-(hydroxymethyl)aniline. sigmaaldrich.comsigmaaldrich.com This starting material can be synthesized through the reduction of 4-nitrobenzyl alcohol. google.com The reduction can be carried out using various reducing agents, such as hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst. google.com

Alternatively, methyl 4-aminobenzoate (B8803810) can be reduced to 4-(hydroxymethyl)aniline. chemicalbook.com This transformation can be achieved using a ruthenium complex as a catalyst in the presence of hydrogen gas. chemicalbook.com

Precursor Reagents and Conditions Product Reference
4-Nitrobenzyl alcohol Hydrazine hydrate, Raney nickel, isopropanol, 50°C to reflux 4-(Hydroxymethyl)aniline google.com
Methyl 4-aminobenzoate Ruthenium complex, potassium methoxide, hydrogen, THF, 20°C 4-(Hydroxymethyl)aniline chemicalbook.com

With a suitable precursor like 4-(hydroxymethyl)aniline, the formation of the ether linkage can be achieved through a nucleophilic substitution reaction, most notably the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or a similar electrophile.

In the synthesis of this compound, the amino group of 4-(hydroxymethyl)aniline would first need to be protected to prevent it from interfering with the etherification reaction. Common protecting groups for anilines include acetyl or Boc groups. After protection, the hydroxyl group of the resulting N-protected 4-(hydroxymethyl)aniline can be deprotonated with a strong base like sodium hydride to form the corresponding alkoxide.

This alkoxide can then react with a 2,2,2-trifluoroethyl electrophile, such as 2,2,2-trifluoroethyl triflate or tosylate, in an SN2 reaction to form the desired ether. The protecting group on the aniline nitrogen is subsequently removed under appropriate conditions (e.g., acidic or basic hydrolysis for an acetyl group, or acid treatment for a Boc group) to yield this compound.

Reactant 1 Reactant 2 Reaction Type Key Conditions
N-protected 4-(hydroxymethyl)aniline 2,2,2-Trifluoroethyl triflate Williamson Ether Synthesis Strong base (e.g., NaH), aprotic solvent
N-protected 4-(chloromethyl)aniline Sodium 2,2,2-trifluoroethoxide Nucleophilic Substitution Aprotic solvent

An alternative nucleophilic substitution approach involves starting with a 4-(halomethyl)aniline derivative, where the amino group is again protected. This N-protected 4-(halomethyl)aniline can then be reacted with sodium 2,2,2-trifluoroethoxide, prepared by reacting 2,2,2-trifluoroethanol with a strong base like sodium hydride. The trifluoroethoxide anion acts as the nucleophile, displacing the halide from the benzylic position to form the ether. Deprotection of the amino group then yields the final product.

Aniline and its derivatives are basic compounds that readily form salts with acids. The hydrochloride salt of this compound is a common form for handling and storage. The formation of the hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid. rsc.orggoogle.com

The reaction is straightforward: the lone pair of electrons on the nitrogen atom of the aniline's amino group accepts a proton from the hydrochloric acid, forming an ammonium (B1175870) salt. This can be done by bubbling hydrogen chloride gas through a solution of the aniline in an anhydrous organic solvent, such as diethyl ether or methanol, or by adding a solution of hydrogen chloride in an organic solvent. rsc.org The use of anhydrous conditions is often preferred to prevent the incorporation of water into the crystal lattice of the salt. youtube.com

Aniline Derivative Reagent Solvent Product
This compound Hydrogen chloride (gas or solution) Anhydrous organic solvent (e.g., methanol, diethyl ether) This compound hydrochloride

Advanced Synthetic Strategies for this compound and its Analogues

Beyond the established routes, advanced synthetic strategies are being developed to improve the efficiency, selectivity, and environmental impact of the synthesis of complex molecules like this compound.

While the target molecule, this compound, is not chiral, the principles of stereoselective synthesis are crucial when considering the synthesis of its more complex analogues that may contain stereocenters. For instance, if substituents on the aniline ring or the ethoxy chain create a chiral center, enantioselective or diastereoselective methods would be necessary to control the stereochemical outcome.

For example, in the synthesis of chiral aniline-derived sulfonimidamides, enantiospecific nucleophilic substitution reactions have been employed. libretexts.org Such strategies could be adapted for the synthesis of chiral analogues of this compound. This might involve the use of chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer.

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. renyi.hu In the context of synthesizing this compound, several green chemistry approaches could be considered.

One area of focus is the use of more environmentally friendly solvents. Traditional organic solvents can be replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. wikipedia.org For instance, nucleophilic aromatic substitution reactions have been facilitated by the use of fluoroalcohols like 2,2,2-trifluoroethanol, which can act as a solvent and also promote the reaction. khanacademy.org

Another green approach is the use of catalysis to improve reaction efficiency and reduce waste. For example, the acetylation of anilines, a common protection step, can be carried out using a benign and inexpensive catalyst like magnesium sulfate (B86663) in glacial acetic acid, avoiding the use of toxic acetic anhydride (B1165640). sigmaaldrich.com The development of catalytic, one-pot syntheses would also contribute to a greener process by reducing the number of steps, minimizing waste, and saving energy. rsc.org

Green Chemistry Principle Application in Synthesis Potential Benefit
Use of Greener Solvents Replacing traditional organic solvents with water or fluoroalcohols. Reduced environmental impact and potential for enhanced reactivity.
Catalysis Employing catalysts for protection/deprotection steps and ether formation. Increased reaction efficiency, reduced waste, and milder reaction conditions.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Minimized byproducts and waste.

Mechanistic Investigations of Reaction Pathways Involving this compound

Role of the Trifluoroethoxy Moiety in Reactivity

The trifluoroethoxy group (-OCH₂CF₃) is a significant modulator of the electronic properties of the molecule. The three fluorine atoms are highly electronegative, leading to a strong inductive electron-withdrawing effect (-I effect). This effect is transmitted through the sigma bonds of the ethoxy methyl linker to the aniline ring.

This electron-withdrawing nature of the trifluoroethoxy group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. The electron density of the ring is reduced, making it less susceptible to attack by electrophiles. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the aromatic ring would be expected to proceed slower compared to unsubstituted aniline.

Amine Group Reactivity in Nucleophilic Substitutions

The amine group of this compound is a primary nucleophile. Its reactivity in nucleophilic substitution reactions is directly influenced by the electronic effects of the para-substituent. As discussed, the trifluoroethoxy group is electron-withdrawing, which reduces the nucleophilicity of the amine. researchgate.net

In nucleophilic aromatic substitution (SNAr) reactions, where the aniline would act as the nucleophile, its reduced nucleophilicity would likely result in slower reaction rates compared to aniline or anilines with electron-donating groups. researchgate.net However, it would still be expected to react with highly activated aromatic systems, such as those bearing multiple nitro groups.

For nucleophilic substitution reactions where the amine attacks an aliphatic carbon (e.g., alkyl halides), the reduced nucleophilicity would again lead to slower reaction rates. The success of such reactions would depend on the nature of the electrophile and the reaction conditions. Stronger electrophiles and more forcing conditions might be required to achieve reasonable yields.

The following table provides a qualitative comparison of the expected reactivity of the amine group in this compound with other substituted anilines in nucleophilic substitution reactions.

Aniline DerivativeNature of para-SubstituentExpected Relative Nucleophilicity
p-AnisidineElectron-donating (-OCH₃)High
AnilineUnsubstitutedModerate
This compound Electron-withdrawing (-CH₂OCH₂CF₃) Low
p-NitroanilineStrongly electron-withdrawing (-NO₂)Very Low

Reaction Kinetics and Thermodynamics Studies

While specific kinetic and thermodynamic data for reactions involving this compound are not available, general principles can be applied based on studies of other substituted anilines.

For a typical nucleophilic substitution reaction, the rate law would likely be second order, first order in the aniline and first order in the electrophile. The rate constant (k) would be expected to be smaller than that for aniline due to the electron-withdrawing nature of the trifluoroethoxy group.

The thermodynamics of such reactions would be governed by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the reaction. The formation of new bonds in the product would generally lead to a negative enthalpy change (exothermic reaction). The change in entropy would depend on the specific reaction, but for reactions where two molecules combine to form one, a decrease in entropy would be expected.

The activation energy (Ea) for reactions involving this compound as a nucleophile would likely be higher than that for aniline. This is because the electron-withdrawing substituent destabilizes the transition state, which typically involves the development of a positive charge on the nitrogen atom as it forms a new bond. A higher activation energy corresponds to a slower reaction rate.

Further computational and experimental studies would be necessary to quantify the kinetic and thermodynamic parameters for reactions of this compound.

Applications As a Building Block in Complex Molecule Synthesis

Precursor in Pharmaceutical Synthesis

Aniline (B41778) and its derivatives are fundamental components in the development of many pharmaceutical compounds, acting as starting points for the synthesis of a wide array of drugs. yufenggp.com The specific structure of 4-[(2,2,2-Trifluoroethoxy)methyl]aniline makes it a valuable precursor for creating new chemical entities with potential therapeutic applications.

The aniline functional group is a key reaction site for building larger, more complex molecular architectures. It can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for its incorporation into a wide range of molecular scaffolds. researchgate.net This reactivity makes this compound an important intermediate for producing new generations of pharmaceutical compounds. For instance, aniline derivatives are central to the synthesis of various kinase inhibitors used in cancer therapy, where the aniline moiety often forms a critical part of the molecule that binds to the target enzyme. ijcce.ac.irnih.gov The trifluoroethoxy group in this particular aniline derivative can enhance the drug-like properties of the final compound, a strategy often employed in modern drug discovery. mdpi.com

The development of novel therapeutic agents often involves the systematic modification of a core molecular structure, or scaffold, to optimize its biological activity and properties. The process of creating new derivatives from a central scaffold is a cornerstone of medicinal chemistry. mdpi.com this compound is an ideal starting material for such explorations. Its aniline group provides a convenient attachment point for a variety of chemical groups, enabling the synthesis of diverse derivatives. This allows researchers to systematically probe the structure-activity relationship (SAR) of a new series of compounds. For example, by reacting the aniline with different carboxylic acids or sulfonyl chlorides, a library of amides and sulfonamides can be generated, each with a unique substitution pattern that can be screened for therapeutic activity against targets like kinases, proteases, or G-protein coupled receptors. nih.govnih.gov

Intermediate in Agrochemical Development

In the field of agrochemicals, fluorinated compounds have become increasingly important over the last few decades, with a significant percentage of modern pesticides containing fluorine. semanticscholar.org The trifluoromethyl group and related fluorinated moieties are known to enhance the efficacy and stability of active ingredients. semanticscholar.org

A significant application of this compound is as a key intermediate in the synthesis of the herbicide Tembotrione. patsnap.comgoogle.com Tembotrione is a triketone herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in weeds, which is essential for carotenoid biosynthesis. nus.edu.sgnih.gov The synthesis of Tembotrione involves the creation of a complex benzoyl derivative, specifically 2-{2-chloro-4-methylsulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}cyclohexane-1,3-dione. google.comnih.gov

The synthesis pathway involves converting an aniline precursor into the key intermediate 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid. patsnap.comgoogle.com This benzoic acid is then activated, often by conversion to its acyl chloride, and reacted with 1,3-cyclohexanedione (B196179) in the presence of a catalyst to form the final Tembotrione molecule. google.comgoogle.com

Intermediate Number Chemical Name Role in Pathway
1This compoundStarting material or early-stage precursor
22-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acidKey carboxylic acid intermediate
32-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoyl chlorideActivated acyl chloride for coupling
41,3-CyclohexanedioneCore structural component to be acylated
5TembotrioneFinal active herbicide product

This table outlines the key molecular players in the synthesis of Tembotrione, highlighting the progression from the aniline-related precursor to the final product.

The demand for new pesticides with improved selectivity, lower environmental impact, and effectiveness against resistant pests drives continuous research and development. nih.goviaea.org Intermediates like this compound are vital in this process. The trifluoroethoxy group is a desirable feature in modern agrochemicals, and the aniline handle allows for the construction of a wide variety of potential pesticide candidates. nih.gov By modifying the core structure derived from this aniline, chemists can create new molecules for screening against various agricultural pests, including insects, fungi, and weeds. nih.gov This approach allows for the development of targeted solutions that can address specific challenges in crop protection.

Construction of Compound Libraries for Research Screening

Compound libraries are collections of distinct chemical compounds used in high-throughput screening to identify new drug leads or agrochemical candidates. nih.govbio-techne.com The construction of these libraries often relies on combinatorial chemistry, where a core molecule is systematically reacted with a set of diverse building blocks.

This compound is an excellent scaffold for building focused compound libraries. medchemexpress.com The primary amine of the aniline group can be readily derivatized. For example, by reacting it with a collection of different acyl chlorides, a library of amides can be quickly synthesized. Each member of the library retains the core 4-[(2,2,2-Trifluoroethoxy)methyl]phenyl structure but differs in the appended acyl group. This library can then be screened against biological targets, such as enzymes or receptors, to identify "hits"—compounds that show a desired biological effect. researchgate.net This strategy accelerates the discovery process by allowing researchers to test many related but structurally distinct molecules simultaneously.

Core Scaffold Reactant (R-COCl) Resulting Library Member Structure
This compoundAcetyl chlorideN-{4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}acetamide
This compoundBenzoyl chlorideN-{4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}benzamide
This compoundCyclopropanecarbonyl chlorideN-{4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}cyclopropanecarboxamide
This compoundThiophene-2-carbonyl chlorideN-{4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}thiophene-2-carboxamide

This table illustrates a hypothetical example of how this compound can be used as a core scaffold to generate a focused library of amide derivatives for research screening.

Design and Synthesis of Diversified Chemical Entities

The strategic incorporation of this compound into molecular design allows for the synthesis of a wide range of derivatives with potential biological activity. The aniline moiety readily participates in numerous well-established chemical reactions, enabling the systematic diversification of the core structure. By reacting this building block with a variety of electrophilic partners, chemists can generate extensive libraries of compounds, each with unique substituents and potential therapeutic applications.

Common synthetic transformations involving the aniline group include the formation of amides, sulfonamides, and ureas. These functional groups are prevalent in many marketed drugs and are known to participate in key hydrogen bonding interactions with biological macromolecules.

Amide Synthesis: The reaction of this compound with a diverse set of carboxylic acids or their activated derivatives (e.g., acyl chlorides) leads to the formation of a corresponding amide library. This reaction is robust and can be performed under various conditions, making it highly amenable to parallel synthesis formats. A general procedure for amide synthesis involves the direct condensation of carboxylic acids and amines in the presence of a coupling agent like titanium tetrachloride (TiCl₄) in a suitable solvent such as pyridine (B92270). nih.gov

Sulfonamide Synthesis: Similarly, reacting the aniline with a library of sulfonyl chlorides provides access to a diverse collection of sulfonamides. ekb.eg These reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. ekb.eg The resulting sulfonamides are important pharmacophores found in a wide range of therapeutic agents.

Urea Synthesis: The synthesis of ureas can be achieved by treating this compound with isocyanates or by employing a two-step procedure involving reaction with a carbamate-forming reagent followed by displacement with another amine. bioorganic-chemistry.com This approach allows for the creation of both symmetrical and unsymmetrical ureas, further expanding the chemical space that can be explored.

The table below illustrates the types of diversified chemical entities that can be synthesized from this compound.

Reactant ClassResulting Functional GroupGeneral Reaction Scheme
Carboxylic Acids / Acyl ChloridesAmideR-COOH + H₂N-Ar → R-CONH-Ar
Sulfonyl ChloridesSulfonamideR-SO₂Cl + H₂N-Ar → R-SO₂NH-Ar
IsocyanatesUreaR-NCO + H₂N-Ar → R-NHCONH-Ar
Ar represents the 4-[(2,2,2-Trifluoroethoxy)methyl]phenyl group.

Methodologies for Library Generation

The efficient generation of chemical libraries is a cornerstone of modern drug discovery. Methodologies such as parallel synthesis and combinatorial chemistry are employed to rapidly produce a large number of compounds for biological screening. bioduro.comnih.gov this compound is an ideal building block for these high-throughput synthetic approaches due to its reactivity and the reliability of the chemical transformations it undergoes.

Parallel Synthesis: In parallel synthesis, a large number of individual reactions are carried out simultaneously in an array format, such as in a 96-well plate. bioduro.com A common strategy involves placing a core scaffold, in this case, this compound, in each well and then adding a different building block (e.g., a unique acyl chloride or sulfonyl chloride) to each well. This allows for the rapid generation of a library where one part of the molecule is constant (the aniline-derived core) and the other part is varied. Automation and robotic liquid handling systems are often used to streamline this process. bioduro.com

Solution-Phase Combinatorial Chemistry: While solid-phase synthesis has been a popular method for library generation, solution-phase synthesis offers advantages in terms of easier reaction monitoring and purification for certain types of libraries. nih.gov For the generation of libraries based on this compound, solution-phase parallel synthesis is a highly effective approach. nih.gov The reactions to form amides, sulfonamides, or ureas are generally high-yielding, and the resulting products can often be purified by straightforward techniques like liquid-liquid extraction or crystallization.

A representative workflow for the parallel synthesis of an amide library using this compound is outlined below:

StepDescription
1. DispensingAn equimolar solution of this compound is dispensed into each well of a multi-well plate.
2. Reagent AdditionA different carboxylic acid or acyl chloride is added to each well.
3. ReactionThe plate is sealed and agitated at a controlled temperature to allow the reactions to proceed to completion.
4. Work-upA quenching solution is added, followed by solvent extraction to isolate the crude products.
5. PurificationThe crude products are purified in parallel, often using automated high-performance liquid chromatography (HPLC).
6. Analysis and StorageThe purity and identity of each compound are confirmed by analytical techniques such as LC-MS and NMR, and the compounds are stored for biological screening.

The systematic application of these methodologies enables the creation of large and diverse libraries of novel compounds derived from this compound, significantly accelerating the process of identifying new leads for drug development and other applications.

Derivatives of 4 2,2,2 Trifluoroethoxy Methyl Aniline and Their Academic Exploration

Structural Modifications and Analog Design

The rational design of derivatives of 4-[(2,2,2-Trifluoroethoxy)methyl]aniline involves systematic structural modifications to probe the structure-activity relationship (SAR) and optimize pharmacological properties. These modifications typically target the aniline (B41778) ring and the trifluoroethoxy-methyl moiety, or involve the construction of more complex heterocyclic systems.

Introduction of Varied Substituents on the Aniline Ring

The aniline ring of this compound is a prime site for introducing various substituents to modulate the electronic and steric properties of the molecule. These changes can significantly impact the binding affinity and selectivity of the derivatives for their biological targets. In the context of kinase inhibitors, for example, substitutions on the aniline ring of related 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline scaffolds have been extensively studied to optimize their inhibitory activity. nih.govijcce.ac.ir

Table 1: Examples of Aniline Ring Substitutions on Related Scaffolds

SubstituentPositionRationale
Chloro, Bromo3', 4'Increased lipophilicity and electron-withdrawing character
Fluoro2'Smaller size, potential for hydrogen bonding
Methyl3'Increased lipophilicity

Modifications of the Trifluoroethoxy-methyl Moiety

The trifluoroethoxy-methyl group is a key pharmacophore that can be modified to fine-tune the properties of the molecule. Alterations to this moiety can affect its size, shape, and electronic distribution, which in turn can influence binding interactions and pharmacokinetic parameters. Bioisosteric replacement is a common strategy employed in this context, where the trifluoroethoxy-methyl group is replaced by other functional groups with similar physical or chemical properties.

Potential modifications could include altering the length of the alkyl chain, replacing the ether oxygen with other atoms like sulfur or nitrogen, or substituting the trifluoromethyl group with other electron-withdrawing groups. The goal of these modifications is to explore new chemical space and potentially discover derivatives with improved potency, selectivity, or metabolic stability.

Synthesis of Pyridine-containing Derivatives and other Heterocyclic Analogues

The synthesis of pyridine-containing derivatives from aniline precursors is a well-established strategy in medicinal chemistry to access a diverse range of biologically active compounds. nih.gov Pyridine (B92270) and other heterocyclic rings are prevalent in many FDA-approved drugs and can serve as versatile building blocks in drug design. ekb.eg For instance, the incorporation of a pyridine ring can introduce hydrogen bond acceptors and donors, modulate solubility, and provide points for further functionalization.

Several synthetic methodologies can be employed to construct pyridine rings from anilines, including condensation reactions and transition metal-catalyzed cross-coupling reactions. nih.gov In the context of kinase inhibitors, 4-anilino-7-pyridyl-3-quinolinecarbonitriles have been prepared as potent Src kinase inhibitors, demonstrating the utility of incorporating a pyridine ring to enhance biological activity. nih.gov The synthesis of such complex heterocyclic systems often involves multi-step sequences, starting from functionalized anilines and pyridines.

Investigating Structure-Activity Relationships (SAR) in Derivative Series

A systematic investigation of the structure-activity relationships (SAR) is crucial for understanding how chemical structure influences biological activity. For derivatives of this compound, SAR studies help in identifying the key structural features required for potent and selective biological activity, guiding the design of more effective therapeutic agents. nih.gov

Rational Design of Biologically Active Scaffolds

The rational design of biologically active scaffolds based on this compound often targets specific enzyme families, such as protein kinases, which are implicated in various diseases, including cancer. nih.gov The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-known pharmacophores for kinase inhibition, and derivatives of this compound can be designed to mimic the binding mode of known inhibitors. ijcce.ac.irnih.gov

SAR studies on related 4-anilinoquinazoline derivatives have shown that the nature and position of substituents on both the quinazoline (B50416) core and the aniline ring are critical for inhibitory activity against receptors like the Epidermal Growth Factor Receptor (EGFR). ijcce.ac.ir For example, the presence of specific substituents at the C-6 and C-7 positions of the quinazoline ring can significantly impact potency.

Table 2: SAR of 4-Anilinoquinazoline Derivatives as EGFR Inhibitors

Quinazoline Substitution (C6, C7)Aniline SubstitutionEGFR Inhibitory Activity
Methoxy3-chloro, 4-fluoroHigh
Ethoxy3-bromoModerate
Unsubstituted4-chloroLow

Computational Approaches in SAR Analysis, including Molecular Docking

Computational methods, particularly molecular docking, play a vital role in understanding the binding interactions between small molecules and their protein targets at the molecular level. nih.govresearchgate.net These techniques can predict the binding mode and affinity of derivatives of this compound within the active site of a target protein, such as the ATP-binding pocket of EGFR. nih.gov

Molecular docking studies can reveal key hydrogen bonding interactions, hydrophobic contacts, and other non-covalent interactions that contribute to the binding affinity. For instance, docking studies of 4-anilinoquinazoline derivatives into the EGFR active site have provided insights into the specific amino acid residues that interact with the inhibitor. nih.gov This information is invaluable for the rational design of new derivatives with improved binding characteristics. The predicted binding energies and inhibition constants obtained from docking studies can help prioritize compounds for synthesis and biological evaluation. ijcce.ac.ir

Influence of Fluorine Atoms on Molecular Interactions and Reactivity

The incorporation of fluorine atoms, particularly in the form of a trifluoroethoxy group as seen in derivatives of this compound, profoundly influences the molecule's physicochemical properties, molecular interactions, and chemical reactivity. The high electronegativity of fluorine is a primary driver of these effects, altering electron distribution, bond stability, and the potential for non-covalent interactions. nih.gov

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to molecules by blocking sites susceptible to oxidative metabolism. nih.gov In the context of the trifluoroethoxy moiety, the three fluorine atoms create a powerful inductive effect, withdrawing electron density from the ethoxy group and, by extension, influencing the electronic character of the entire aniline derivative. This electron-withdrawing nature can modify the pKa of the aniline's amino group, affecting its basicity and reactivity in subsequent chemical transformations. nih.gov

The reactivity of the aromatic ring is also modulated. The electron-rich character of the aniline ring makes it suitable for substitution reactions with electrophilic fluoroalkyl radicals. conicet.gov.ar The specific substitution pattern on the aniline derivative, including the trifluoroethoxy group, will direct the regioselectivity of such reactions. Research on the photocatalyzed fluoroalkylation of various aniline derivatives demonstrates that both electron-donating and electron-withdrawing groups are compatible with these transformations, leading to a diverse range of fluorinated products. conicet.gov.ar

Table 1: Effects of Fluorine Substitution on Aniline Derivatives
PropertyInfluence of Fluorine AtomsResearch Finding Context
Hydrogen Bonding Can act as a weak hydrogen bond acceptor (N-H···F). ucla.eduIn model systems, the N-H···F interaction strength can be modulated by electronic substituent effects. ucla.edu
Crystal Packing Influences molecular packing through dipole-dipole interactions and weak non-covalent forces. soton.ac.ukA systematic study of fluoroanilines revealed that fluorine substituents guide preferences for different aromatic stacking configurations. soton.ac.uk
Reactivity Alters the electronic nature of the aniline ring, affecting its susceptibility to electrophilic attack. conicet.gov.arThe electron-rich nature of anilines combined with the electrophilic character of fluoroalkyl radicals facilitates substitution reactions. conicet.gov.ar
Metabolic Stability The strength of the C-F bond can block sites of metabolic oxidation. nih.govIncorporating fluorine is a common strategy in medicinal chemistry to enhance drug stability. nih.gov

Advanced Characterization Techniques in Derivative Studies

The structural elucidation and purity assessment of novel derivatives of this compound rely on a suite of advanced analytical techniques. Spectroscopic, diffraction, and chromatographic methods are indispensable tools in the synthesis and characterization workflow.

Spectroscopic Analysis in Elucidating Molecular Structures (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopy provides detailed information about the molecular structure, connectivity, and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure determination. For fluorinated compounds like the derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are all employed. ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift range, which allows for clear differentiation of fluorine atoms in slightly different chemical environments. nih.gov Through-space N-H···F interactions can sometimes be observed via NMR through scalar couplings (¹hJNH,F), providing direct evidence of such weak hydrogen bonds. ucla.edu Theoretical calculations using methods like Density Functional Theory (DFT) are often used alongside experimental NMR to predict chemical shifts and aid in the interpretation of spectra for complex aniline derivatives. jmaterenvironsci.com

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight of synthesized derivatives and confirming their elemental composition through high-resolution mass spectrometry (HRMS). acs.org MS analysis, often coupled with liquid chromatography (LC-MS), involves ionizing the molecule and measuring its mass-to-charge ratio (m/z). nih.gov The fragmentation patterns observed in the mass spectrum can provide further structural information, helping to piece together the molecule's framework.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. The IR spectrum of an aniline derivative will show characteristic absorption bands corresponding to the stretching and bending vibrations of its bonds. researchgate.net For derivatives of this compound, key peaks would include N-H stretches from the amine group (typically around 3300-3500 cm⁻¹), C-H stretches from the aromatic ring, and strong C-F and C-O stretching vibrations associated with the trifluoroethoxy group. researchgate.netresearchgate.net

Table 2: Spectroscopic Techniques for Characterizing Fluorinated Aniline Derivatives
TechniqueInformation ProvidedExample Application
¹⁹F NMR Provides information on the chemical environment of fluorine atoms. nih.govDifferentiating between various fluorinated species in a complex mixture without prior separation. nih.gov
¹H and ¹³C NMR Elucidates the carbon-hydrogen framework of the molecule. jmaterenvironsci.comConfirming the substitution pattern on the aniline ring after a chemical reaction.
Mass Spectrometry (MS) Determines molecular weight and elemental formula. nih.govVerifying the mass of a newly synthesized derivative to match the expected chemical formula. acs.org
Infrared (IR) Spectroscopy Identifies functional groups (e.g., -NH₂, C-F, C=C). researchgate.netConfirming the presence of the amine and trifluoroethoxy groups in the final product.

X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique provides unambiguous data on bond lengths, bond angles, and the spatial arrangement of atoms. For derivatives of this compound, X-ray crystallography can confirm the molecular conformation and reveal the intricate network of intermolecular interactions in the solid state. nih.gov

Studies on related aniline derivatives have used X-ray diffraction to characterize how molecules pack in a crystal lattice, identifying interactions such as hydrogen bonds (N-H···O), π-π stacking, and C-H···π interactions that govern the supramolecular architecture. researchgate.net This information is vital for understanding structure-property relationships and for rational crystal engineering. soton.ac.uknih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatography is essential for both the purification of synthesized compounds and the assessment of their purity.

Purification: Following a synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts. Flash column chromatography is a standard technique used to separate and isolate the target derivative based on its differential adsorption to a stationary phase (commonly silica (B1680970) gel). acs.org The choice of solvent system (mobile phase) is optimized to achieve effective separation.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical technique used to determine the purity of the isolated compound. thermofisher.com By injecting a small sample onto an HPLC column, a chromatogram is generated where the area of the peak corresponding to the product relative to the areas of any impurity peaks provides a quantitative measure of purity. nih.gov Developing an HPLC method involves selecting the appropriate column (e.g., C18) and mobile phase to ensure good separation of the target compound from any potential impurities. nih.govnih.gov

Interactions and Functional Studies in Chemical Systems

Reactivity with Diverse Chemical Reagents

The reactivity of 4-[(2,2,2-Trifluoroethoxy)methyl]aniline is characterized by the distinct chemical behaviors of its amine and trifluoroethoxy functional groups.

The primary amine group is a key site of reactivity in this compound. As a nucleophile, the lone pair of electrons on the nitrogen atom readily attacks electrophilic centers. This reactivity is fundamental to a variety of organic transformations.

Acylation: The amine group can be readily acylated to form amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}acetamide. This reaction is often used to protect the amine group during other synthetic steps.

Alkylation: The amine can also undergo alkylation with alkyl halides, although over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process.

Diazotization: In the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), the primary amine can be converted into a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of substituents onto the aromatic ring.

The amine group also influences the reactivity of the aromatic ring itself. Being an activating, ortho-, para-directing group, it facilitates electrophilic aromatic substitution reactions. However, the strong activating nature of the amine can sometimes lead to multiple substitutions.

The 2,2,2-trifluoroethoxy group is generally considered to be chemically robust and stable under many reaction conditions. The strong carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl group contribute to its stability. However, under specific and often harsh conditions, this group can participate in reactions. While not extensively documented for this particular molecule, related chemistries suggest that cleavage of the ether linkage would require strong acids or bases at elevated temperatures.

Role in Specific Organic Transformations

The bifunctional nature of this compound allows it to serve as a valuable building block in more complex organic syntheses.

In the context of nucleophilic aromatic substitution (SNAr) reactions, the entire this compound moiety is not typically considered a leaving group. SNAr reactions involve the displacement of a leaving group, such as a halide, from an activated aromatic ring by a nucleophile. In such a scenario, this compound would more likely act as the nucleophile, with its amine group attacking an electron-deficient aromatic ring.

There is, however, precedent for alkoxy groups, including trifluoroethoxy groups, to act as leaving groups in SNAr reactions when attached to highly electron-deficient aromatic or heteroaromatic systems, such as those containing multiple nitro groups or certain nitrogen heterocycles. In such cases, the strong electron-withdrawing nature of the aromatic system facilitates the departure of the alkoxy group.

The amine functionality of this compound is pivotal for its participation in condensation and coupling reactions, which are fundamental for the construction of larger molecular frameworks.

Condensation Reactions: This compound can react with aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. In these reactions, this compound can be coupled with aryl halides or triflates to generate diarylamines. Similarly, in Suzuki or Heck-type couplings, the amine group can be derivatized to a halide or triflate to enable coupling, or the aromatic ring itself could be functionalized for such reactions.

Below is an interactive table summarizing the participation of this compound in these key reactions.

Reaction TypeReactantProduct Type
AcylationAcetyl ChlorideAmide
AlkylationMethyl IodideSecondary/Tertiary Amine
DiazotizationNitrous AcidDiazonium Salt
CondensationBenzaldehydeImine (Schiff Base)
Buchwald-Hartwig CouplingAryl BromideDiarylamine

Research into Functional Properties, exemplified by Buffering Agent Studies

To date, there is no specific research available in the public domain that has investigated the functional properties of this compound as a buffering agent. The basicity of the aniline (B41778) moiety, which would be a prerequisite for buffering capacity, is expected to be relatively low due to the delocalization of the nitrogen lone pair into the aromatic ring. The presence of the trifluoroethoxy group, being electron-withdrawing, would likely further decrease the basicity of the amine, making it a weaker base than aniline itself. Consequently, its conjugate acid would be a stronger acid, and any buffering capacity would likely be in a very low pH range. Detailed pKa measurements and titration curves would be necessary to quantitatively assess its potential as a buffering agent, but such studies have not been reported.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for 4-[(2,2,2-Trifluoroethoxy)methyl]aniline

While established methods for synthesizing fluorinated anilines exist, future research will likely focus on developing more efficient, selective, and scalable routes to this compound. Current strategies often involve multi-step processes that may suffer from harsh reaction conditions or limited substrate scope. Emerging research avenues are geared towards overcoming these limitations.

One promising direction is the application of late-stage fluorination techniques. These methods would allow for the introduction of the trifluoroethoxy-methyl group at a later point in a synthetic sequence, offering greater flexibility and access to a wider range of derivatives. Another area of focus is the development of novel catalytic systems. For instance, iron porphyrin-catalyzed N-trifluoroethylation has been demonstrated for anilines, suggesting that similar catalytic approaches could be adapted for the specific trifluoroethoxymethylation required.

Future methodologies will also likely explore direct C-H functionalization, a powerful strategy that avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and improving atom economy. Photoinduced methods, which can operate under mild conditions without the need for transition-metal photocatalysts, also present a compelling avenue for the synthesis of fluoroalkylated anilines.

Expanding its Utility in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning. Future research on this compound will undoubtedly prioritize the development of environmentally benign synthetic protocols.

Flow Chemistry: Continuous-flow microreactor synthesis is a particularly promising avenue. This technology enables superior control over reaction parameters, enhances safety when dealing with hazardous reagents, and can improve reaction efficiency and yield. For fluorination reactions, which can be highly exothermic, flow chemistry offers a safer and more scalable alternative to traditional batch processing.

Biocatalysis: The use of enzymes for synthesizing fluorinated compounds is a rapidly advancing field. Future research could explore the use of engineered enzymes, such as cytochrome P450s, lipases, or specific fluorinases, to catalyze the synthesis of this compound. Biocatalysis offers the advantages of high selectivity, mild reaction conditions (aqueous media, ambient temperature), and reduced environmental impact.

Sustainable Reagents and Solvents: A key goal will be to move away from hazardous reagents and volatile organic solvents. This includes developing syntheses that avoid PFAS-based reagents and utilize greener solvents. Research into solid-supported catalysts and solvent-free reaction conditions will also contribute to more sustainable manufacturing processes for this compound.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

FeatureConventional Batch SynthesisFuture Green Synthesis
Methodology Often multi-step, using stoichiometric reagents.Continuous flow, biocatalysis, C-H activation.
Safety May involve hazardous reagents and exotherms.Enhanced safety through contained flow systems and mild enzymatic conditions.
Solvents Often relies on volatile organic compounds (VOCs).Use of water, supercritical CO₂, or solvent-free conditions.
Efficiency Can have lower yields and poor atom economy.Improved yields, higher atom economy, and catalyst recycling.
Byproducts Can generate significant toxic waste.Minimal waste generation; byproducts are often benign.

Computational Chemistry and Molecular Modeling Studies

Computational studies are poised to play a critical role in accelerating the development and application of this compound by providing deep molecular-level insights.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and predicting the reactivity of molecules. Future computational work will likely involve DFT calculations to:

Determine key electronic properties such as HOMO-LUMO energy gaps, which help in predicting the kinetic stability and chemical reactivity of the molecule.

Model reaction pathways to understand mechanisms and predict the regioselectivity and stereoselectivity of synthetic transformations.

Simulate vibrational spectra (IR and Raman) to aid in the characterization of the molecule and its derivatives.

By building accurate computational models, researchers can screen potential reaction conditions in silico, reducing the need for extensive empirical experimentation and accelerating the discovery of optimal synthetic routes.

The trifluoroethoxy-methyl group can significantly influence the conformational preferences of the aniline (B41778) scaffold, which is crucial for its interaction with biological targets.

Conformational Analysis: Computational methods will be used to explore the potential energy surface of the molecule, identifying low-energy conformers. Understanding the molecule's preferred 3D shape is fundamental for its application in drug discovery and materials science. The fluorine atoms can engage in unique non-covalent interactions, and modeling can elucidate their role in stabilizing certain conformations.

Ligand Design: Fluorinated groups are highly sought after in medicinal chemistry for their ability to modulate properties like metabolic stability, lipophilicity, and binding affinity. Computational docking and molecular dynamics simulations can be employed to predict how this compound-based ligands will bind to protein targets. These in silico studies can guide the rational design of new therapeutic agents by predicting binding modes and affinities, thereby prioritizing the synthesis of the most promising candidates.

Table 2: Applications of Computational Modeling

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT)Synthesis PlanningReactivity, selectivity, reaction mechanisms, spectroscopic data.
Molecular DockingDrug DiscoveryBinding affinity, ligand-protein interactions, binding pose.
Molecular Dynamics (MD)Ligand Design & MaterialsConformational stability, solvation effects, dynamic behavior.
ADMET PredictionMedicinal ChemistryAbsorption, Distribution, Metabolism, Excretion, Toxicity profiles.

Exploration in Materials Science and Advanced Functional Molecules

The unique electronic and physical properties conferred by the fluoroalkoxy group make this compound an attractive building block for advanced materials.

Fluoropolymers: Anilines are monomers for the synthesis of polyanilines, a class of conducting polymers. The polymerization of this compound or its copolymerization with other aniline derivatives could lead to novel fluorinated polyanilines. The substituent is expected to modify the polymer's properties, such as solubility in organic solvents, thermal stability, and electronic conductivity. These new polymers could find applications in sensors, anti-corrosion coatings, and electronic devices.

Liquid Crystals: Fluorinated compounds are essential components in modern liquid crystal displays (LCDs). The incorporation of fluorine can tune key properties like dielectric anisotropy, viscosity, and mesophase behavior. Substituted anilines are common precursors for liquid crystalline molecules. Future work could involve incorporating the this compound moiety into calamitic (rod-like) molecules to investigate their potential as novel liquid crystals for display and photonics applications.

Advanced Functional Molecules: The aniline core is a versatile scaffold for creating a variety of functional molecules, including dyes, agrochemicals, and pharmaceutical intermediates. The trifluoroethoxy-methyl group can enhance properties such as lipophilicity and metabolic stability, making this aniline a valuable precursor for developing new, high-performance agrochemicals or drug candidates with improved bioavailability and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.